tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate
Description
tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate (CAS: 889958-14-9) is a chiral carbamate derivative with the molecular formula C₉H₁₆N₂O₃ and a molar mass of 200.23 g/mol . Its structure features a tert-butyl carbamate group attached to a (2S)-configured propyl chain bearing a hydroxyl (-OH) and cyano (-CN) group (Figure 1). Key physical properties include a predicted density of 1.108 g/cm³, boiling point of 393.4°C, and pKa of 12.04 . This compound is widely used as a synthetic intermediate in pharmaceutical chemistry, leveraging its reactive functional groups (-OH and -CN) for further derivatization .
Properties
CAS No. |
2165402-01-5 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
IYEDXPKCFGTWDN-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC#N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#N)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the cyano and hydroxypropyl groups. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like Cs2CO3 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl hydroperoxide.
Reducing agents: Such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-butyl N-[(2S)-2-azidopropyl]carbamate (CAS: 52505-57-4)
- Molecular Formula: C₁₀H₉N₃S (discrepancy noted; likely typographical error in evidence) .
- Key Differences: Replaces -CN and -OH with an azide (-N₃) group. The presence of -N₃ introduces explosive reactivity and utility in "click chemistry," unlike the target compound’s hydroxyl-cyano system .
tert-butyl N-[(2S)-1-cyanobutan-2-yl]carbamate (CAS: 259133-23-8)
- Molecular Formula : C₁₀H₁₈N₂O₂ .
- Key Differences : Features a butyl chain with a -CN group but lacks the hydroxyl moiety. The extended alkyl chain may reduce polarity compared to the target compound .
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate
- Molecular Formula : C₉H₁₆N₂O₃ (same as target) .
- Key Differences : Stereoisomer with (2R) configuration. Chirality impacts biological activity and crystallization behavior, necessitating chiral resolution techniques for separation .
Cyclic and Bicyclic Analogues
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Molecular Formula: C₁₀H₁₉NO₃ .
- Key Differences : Cyclopentyl ring replaces the propyl chain, introducing steric hindrance and conformational rigidity. The hydroxyl group’s spatial orientation differs due to the ring structure .
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
